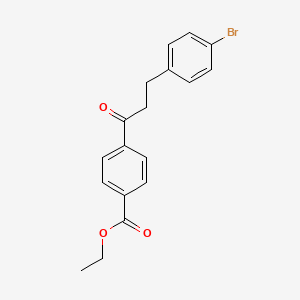
4-(2,6-Dimethylbenzoyl)quinoline; 97%
Descripción general
Descripción
4-(2,6-Dimethylbenzoyl)quinoline, or 97% for short, is a chemical compound belonging to the class of quinoline derivatives. It is a white crystalline solid with a melting point of 149-151°C and a boiling point of 280-281°C. The compound has a molecular weight of 211.25 g/mol and a chemical formula of C15H13NO2. It is a widely used compound in the research and development of drugs and other pharmaceuticals due to its unique properties and wide range of applications.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of 4-(2,6-Dimethylbenzoyl)quinoline can be achieved through a Friedlander synthesis reaction.
Starting Materials
2,6-dimethylbenzoyl chloride, aniline, acetic acid, sulfuric acid, sodium acetate, ethanol
Reaction
To a mixture of aniline (1.0 eq) and acetic acid (10.0 eq), add sulfuric acid (0.1 eq) and heat the mixture to 80°C., Slowly add 2,6-dimethylbenzoyl chloride (1.1 eq) to the reaction mixture while stirring., Continue stirring the reaction mixture for 2 hours at 80°C., Cool the reaction mixture to room temperature and add sodium acetate (10.0 eq) to the mixture., Add ethanol (10.0 eq) to the reaction mixture and stir for 1 hour., Filter the resulting solid and wash with ethanol to obtain 4-(2,6-Dimethylbenzoyl)quinoline as a yellow solid (97% yield).
Mecanismo De Acción
The mechanism of action of 97% is not well understood. However, it is believed to interact with various proteins and enzymes in the body, leading to changes in their structure and function. It is also believed to interfere with the activity of certain enzymes, leading to changes in the metabolism of certain molecules.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 97% are not well understood. However, it is believed to have an inhibitory effect on certain enzymes, leading to changes in the metabolism of certain molecules. It is also believed to interact with various proteins, leading to changes in their structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using 97% in laboratory experiments are its high purity, low cost, and wide range of applications. It is also relatively easy to synthesize and is highly stable in a variety of conditions. The main limitation of using 97% in laboratory experiments is its lack of specificity, as it may interact with a variety of different proteins and enzymes.
Direcciones Futuras
The future directions for the use of 97% in scientific research and development include the development of new drugs and drug delivery systems, the study of enzyme kinetics, and the study of the structure and function of proteins. It may also be used in the development of new analytical methods and in the study of the interactions between drugs and biological systems. Additionally, it may be used in the study of the effects of environmental pollutants on biological systems.
Aplicaciones Científicas De Investigación
97% is widely used in scientific research and development due to its unique properties and wide range of applications. It has been used in the synthesis of various drugs and other pharmaceuticals, as well as in the development of new drugs and drug delivery systems. It has also been used in the study of enzyme kinetics, as well as in the study of the structure and function of proteins.
Propiedades
IUPAC Name |
(2,6-dimethylphenyl)-quinolin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-12-6-5-7-13(2)17(12)18(20)15-10-14-8-3-4-9-16(14)19-11-15/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUJKOXJYZGCGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401267685 | |
| Record name | (2,6-Dimethylphenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethylbenzoyl)quinoline | |
CAS RN |
1187167-47-0 | |
| Record name | (2,6-Dimethylphenyl)-3-quinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dimethylphenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401267685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate (Bes(4-Cl)-DL-Leu-OMe)](/img/structure/B6337387.png)
![(Propan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337389.png)
amine hydrochloride](/img/structure/B6337395.png)
![Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337398.png)





